molecular formula C9H10ClN3 B3255329 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 253332-23-9

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3255329
CAS No.: 253332-23-9
M. Wt: 195.65 g/mol
InChI Key: WPSZGBCZDALODF-UHFFFAOYSA-N
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Description

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with chlorine, ethyl, and methyl substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of both ethyl and methyl groups can enhance its binding affinity to certain molecular targets and improve its metabolic stability .

Properties

IUPAC Name

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSZGBCZDALODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)N=C(N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

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